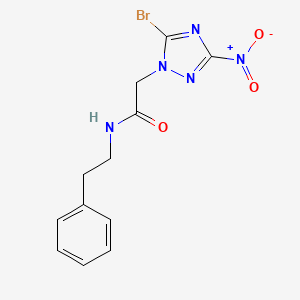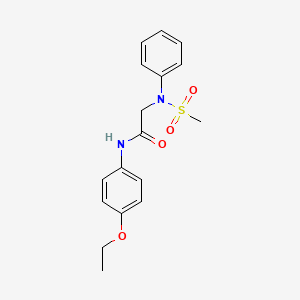
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the triazole family and is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in various metabolic pathways. This compound is also known to interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. This compound is known to inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. It is also known to interact with specific receptors in the body, leading to various physiological effects such as analgesia, sedation, and anxiolysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its unique properties, which make it an ideal compound for studying various biochemical and physiological processes. However, this compound is also known to have certain limitations, such as its potential toxicity and the need for specific conditions for its synthesis and use.
Direcciones Futuras
There are several future directions for the study of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide. One of the main areas of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of the biochemical and physiological effects of this compound on living organisms. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential applications in other fields such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a unique compound that has several potential applications in scientific research. This compound has unique properties that make it an ideal compound for studying various biochemical and physiological processes. However, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 5-bromo-3-nitro-1H-1,2,4-triazole with N-(2-phenylethyl)acetamide in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to achieve the desired product.
Aplicaciones Científicas De Investigación
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide has several potential applications in scientific research. This compound is widely used in medicinal chemistry to develop new drugs for the treatment of various diseases. It is also used in biochemistry to study the biochemical and physiological effects of various compounds on living organisms.
Propiedades
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O3/c13-11-15-12(18(20)21)16-17(11)8-10(19)14-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWMTEQEDKDISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6092165.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6092166.png)
![4-(5-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)benzonitrile](/img/structure/B6092168.png)
![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
![2-ethoxyethyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B6092192.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092199.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)

![4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B6092238.png)
![1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6092239.png)
![3-[(4-methoxyphenyl)amino]phenyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B6092252.png)
![6-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6092260.png)
